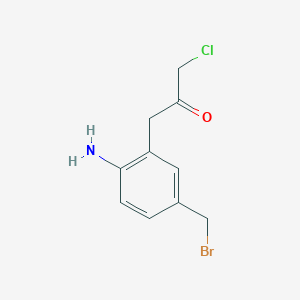![molecular formula C11H18O4 B14067952 4-(Dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14067952.png)
4-(Dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethoxymethyl)bicyclo[221]heptane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[221]heptane core with a carboxylic acid group and a dimethoxymethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of the bicyclo[2.2.1]heptane core, which can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The resulting adduct is then subjected to functional group transformations to introduce the carboxylic acid and dimethoxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The dimethoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(Dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of signaling pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid: Similar bicyclic structure with two carboxylic acid groups.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar bicyclic structure with a carboxylic acid group at a different position.
Uniqueness
4-(Dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C11H18O4 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
4-(dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-14-9(15-2)11-5-3-10(7-11,4-6-11)8(12)13/h9H,3-7H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
FGYYISHVCHJETF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C12CCC(C1)(CC2)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B14067875.png)
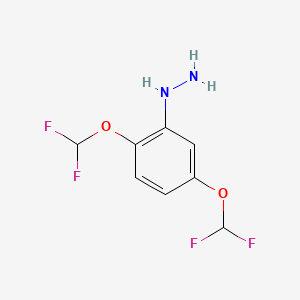
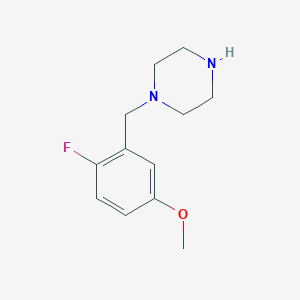

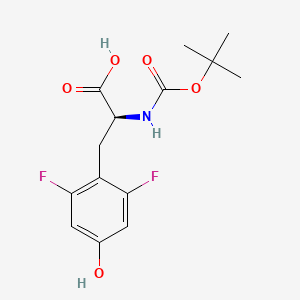
![(E)-3-(4-Mercapto-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14067901.png)
![2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14067909.png)
![7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14067914.png)
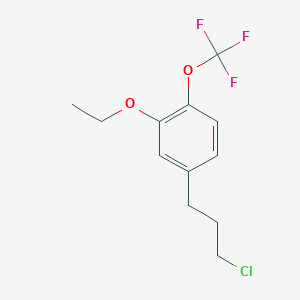
![Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate](/img/structure/B14067930.png)
